[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of novel 1,2,4-triazole derivatives has been reported. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives was confirmed using various spectroscopic techniques .Scientific Research Applications
Carbonic Anhydrase Inhibition
The synthesis of novel 1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium has led to the discovery of potential carbonic anhydrase-II inhibitors . These compounds were evaluated for their inhibitory activity against carbonic anhydrase-II enzymes in vitro. The presence of polar groups at the 1,2,3-triazole-substituted phenyl ring contributed to their overall activity. Molecular docking studies revealed direct binding with active site residues of the enzyme.
Cytotoxic Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Their potential as anticancer agents warrants further investigation.
Bioactive Phenomena
The 1,2,4-triazole moiety plays a vital role in pharmaceuticals and agrochemicals. It has applications in biomedicinal, biochemical, and material sciences . Researchers have demonstrated that 1,2,3-triazole ring-containing heterocycles exhibit superior carbonic anhydrase inhibition . Additionally, the chemistry of compounds containing this moiety has seen substantial growth over the past decades.
Agrochemicals
1,2,4-Triazole derivatives find use in agrochemicals due to their diverse properties. They serve as photostabilizers , corrosion inhibitors for copper alloys, and contribute to the development of new pesticides and herbicides .
Industrial Applications
Beyond pharmaceuticals, 1,2,4-triazoles are employed in various industrial applications. They are used in the production of dyes , photographic materials , and photostabilizers . Their versatility makes them valuable in material science.
Analytical Uses
Researchers have explored the spectral properties of triazoles for analytical purposes. These compounds can be useful in analytical chemistry, especially when studying biological systems or detecting specific molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFXFXZSQDYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine | |
CAS RN |
944896-84-8 |
Source
|
Record name | 1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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